molecular formula C7H4BrFN2 B6597023 6-Bromo-4-fluoro-pyrazolo[1,5-a]pyridine CAS No. 1427438-20-7

6-Bromo-4-fluoro-pyrazolo[1,5-a]pyridine

Cat. No.: B6597023
CAS No.: 1427438-20-7
M. Wt: 215.02 g/mol
InChI Key: ODOBUHSLIDFJQC-UHFFFAOYSA-N
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Description

6-Bromo-4-fluoro-pyrazolo[1,5-a]pyridine is a heterocyclic compound that contains both pyrazole and pyridine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-fluoro-pyrazolo[1,5-a]pyridine typically involves the cyclization of appropriate precursors. One common method involves the iodization of commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine using N-iodosuccinimide (NIS) to obtain an intermediate, which is then further reacted to introduce the fluorine atom .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-fluoro-pyrazolo[1,5-a]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as organolithium compounds or Grignard reagents can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

6-Bromo-4-fluoro-pyrazolo[1,5-a]pyridine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-4-hydroxy-pyrazolo[1,5-a]pyridine: Similar in structure but with a hydroxyl group instead of a fluorine atom.

    4-Fluoro-6-methyl-pyrazolo[1,5-a]pyridine: Contains a methyl group instead of a bromine atom.

Uniqueness

6-Bromo-4-fluoro-pyrazolo[1,5-a]pyridine is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity.

Properties

IUPAC Name

6-bromo-4-fluoropyrazolo[1,5-a]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFN2/c8-5-3-6(9)7-1-2-10-11(7)4-5/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODOBUHSLIDFJQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=CN2N=C1)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427438-20-7
Record name 6-bromo-4-fluoropyrazolo[1,5-a]pyridine
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